1,2-Dibromo-1,1,2-trichloroethane

Descripción general

Descripción

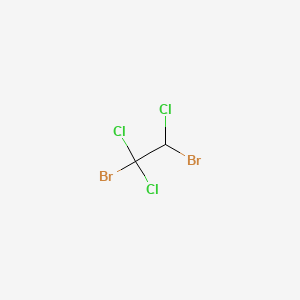

1,2-Dibromo-1,1,2-trichloroethane: is an organohalide compound with the molecular formula C2HBr2Cl3 . It is a colorless liquid that is primarily used in organic synthesis and industrial applications. The compound is known for its high density and reactivity due to the presence of multiple halogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1,1,2-trichloroethane can be synthesized through the halogenation of ethane derivatives. One common method involves the reaction of 1,1,2-trichloroethane with bromine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. The raw materials, such as ethylene and bromine , are reacted in the presence of a catalyst. The reaction is conducted in a closed system to prevent the release of toxic by-products and to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Decomposition Pathways

The compound undergoes thermal and hydrolytic decomposition:

-

Thermal Degradation : Heating above 100°C produces hydrogen halides (HCl, HBr) and phosgene (COCl₂) .

-

Hydrolysis : Slow reaction with water under ambient conditions forms hydrochloric and hydrobromic acids .

Substitution Reactions

The bromine and chlorine atoms act as leaving groups in nucleophilic substitution (SN₂) reactions:

-

Nucleophilic Attack : Reacts with bases (e.g., K₂S) to form tetrachloroethylene and potassium bromide .

-

Halogen Exchange : Bromine atoms are preferentially replaced due to their lower bond dissociation energy compared to chlorine.

Elimination Reactions

Dehydrohalogenation occurs under basic conditions:

-

Base-Induced Elimination : Treatment with strong bases (e.g., NaOH) removes HBr, forming trichloroethylene derivatives .

Mechanism :

Electrophilic Addition Reactions

The compound participates in electrophilic additions due to its electron-deficient carbon centers:

-

Alkene Formation : Reacts with alkenes (e.g., cyclohexene) to yield allylic bromides via bromonium ion intermediates .

Reaction Mechanisms and Kinetics

-

Electrophilic Pathway : Bromine addition proceeds via a three-membered bromonium intermediate, stabilized by chlorine atoms.

-

Solvent Effects : Reactions in non-polar solvents (e.g., dichloromethane) yield higher purity products due to reduced solvolysis .

-

Temperature Sensitivity : Lower temperatures (-40°C to 0°C) favor selective bromination, minimizing thermal degradation .

Table 2: Reaction Thermodynamics

| Reaction Type | ΔH (kJ/mol) | Conditions |

|---|---|---|

| Bromination of TCE | -132.3 | Gas phase, Al catalyst |

| Thermal Decomposition | +132.25 | Gas phase |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

DBTCE serves as a crucial intermediate in the production of other halogenated compounds. It is synthesized through the bromination of 1,1,2-trichloroethane, where bromine readily adds to the carbon backbone. This compound's unique structure allows it to participate in various chemical reactions, particularly nucleophilic substitutions due to the presence of multiple halogen atoms.

Reactivity and Derivative Production

The compound exhibits reactivity with various nucleophiles and electrophiles. Its halogen atoms make it susceptible to nucleophilic attack by hydroxides or amines, leading to substitution reactions that can yield valuable derivatives for pharmaceuticals and agrochemicals. Additionally, DBTCE can be further processed to produce 1,1-dibromoethylene, which is utilized in the synthesis of polymers and other organic materials .

Toxicological Studies

Research indicates that DBTCE has notable biological activity that raises concerns regarding human health and environmental safety. It has been shown to possess toxic effects on aquatic organisms and may pose risks through inhalation or skin contact. The compound's potential carcinogenicity and endocrine-disrupting properties necessitate careful handling and regulation in industrial applications .

Metabolic Studies

Studies have focused on understanding the metabolism of DBTCE within biological systems. Investigations into its degradation products reveal that interactions with environmental factors such as moisture can lead to hydrolysis, resulting in by-products that may exhibit different biological activities compared to the parent compound .

Environmental Impact

Bioaccumulation Potential

Due to its halogenated nature, DBTCE poses a risk of bioaccumulation in biological systems. This characteristic raises concerns about its persistence in the environment and potential long-term effects on ecosystems. Studies have highlighted the need for monitoring its levels in water bodies where it may be released during industrial processes .

Regulatory Considerations

Given its toxicity and potential environmental impact, regulatory frameworks are being developed to manage the use of DBTCE. These regulations aim to mitigate risks associated with exposure and ensure safe handling practices in industrial settings .

Mecanismo De Acción

The mechanism of action of 1,2-dibromo-1,1,2-trichloroethane involves its reactivity with nucleophiles and bases. The presence of multiple halogen atoms makes the compound highly electrophilic, allowing it to readily participate in substitution and elimination reactions. The molecular targets and pathways involved in these reactions depend on the specific nucleophile or base used.

Comparación Con Compuestos Similares

1,2-Dibromoethane: Similar in structure but lacks chlorine atoms.

1,1,2-Trichloroethane: Similar in structure but lacks bromine atoms.

1,2-Dibromotetrachloroethane: Contains additional chlorine atoms compared to 1,2-dibromo-1,1,2-trichloroethane.

Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and physical properties. This combination of halogens makes it particularly useful in specific organic synthesis applications where both bromine and chlorine functionalities are desired.

Actividad Biológica

1,2-Dibromo-1,1,2-trichloroethane (DBTCE) is a halogenated organic compound that has garnered attention due to its potential biological activity and toxicological implications. This article discusses the biological activity of DBTCE, including its toxicokinetics, metabolism, and associated health risks based on diverse research findings.

Chemical Structure and Properties

DBTCE is a chlorinated and brominated compound with the molecular formula . It is primarily used as an intermediate in chemical synthesis and as a solvent. Understanding its biological activity requires an exploration of its absorption, distribution, metabolism, and excretion (ADME) properties.

Toxicokinetics

Absorption and Distribution:

- Studies indicate that DBTCE is rapidly absorbed through the gastrointestinal tract in animal models. Ingestion leads to significant absorption within 30 minutes in rats .

- The compound is distributed throughout the body, with higher concentrations found in the liver, kidneys, and spleen .

Metabolism:

- DBTCE undergoes metabolic transformation primarily via cytochrome P450 (CYP450) enzymes. The dominant pathway involves oxidation to form reactive intermediates such as 2-bromoacetaldehyde and S-(2-bromoethyl)glutathione .

- These metabolites are known to interact with cellular macromolecules, leading to cytotoxicity and genotoxicity. For instance, S-(2-bromoethyl)glutathione can form adducts with DNA, contributing to carcinogenic effects observed in laboratory animals .

Excretion:

- The elimination of DBTCE and its metabolites occurs rapidly; over 99% can be excreted within one day post-exposure . Metabolites such as mercapturic acids are primarily excreted in urine.

Biological Activity and Toxicity

Genotoxicity:

- The genotoxic potential of DBTCE has been demonstrated through various studies. For example, S-(2-bromoethyl)glutathione has been implicated in DNA damage through adduct formation .

- In vitro studies have shown that exposure to DBTCE can result in increased sister chromatid exchanges (SCEs), indicative of genotoxic effects .

Carcinogenicity:

- Animal studies have suggested a correlation between DBTCE exposure and the development of tumors. The compound is classified as a possible human carcinogen based on evidence from rodent studies .

Case Studies

Several case studies highlight the health implications of DBTCE exposure:

- Occupational Exposure: Workers in industries utilizing DBTCE have reported respiratory issues and skin irritation upon exposure. Long-term exposure has been linked to liver damage and potential carcinogenic outcomes .

- Environmental Impact: Studies have indicated that DBTCE can contaminate groundwater supplies. Residents near contaminated sites demonstrated elevated levels of biomarkers associated with liver toxicity .

Data Summary Table

| Parameter | Findings |

|---|---|

| Absorption | Rapid absorption within 30 minutes in rats |

| Distribution | High concentrations in liver, kidneys, spleen |

| Metabolism | Primarily via CYP450; forms reactive intermediates |

| Excretion | >99% eliminated within 24 hours |

| Genotoxicity | Induces DNA adducts; increased SCEs |

| Carcinogenicity | Possible human carcinogen; tumor development in rodents |

Propiedades

IUPAC Name |

1,2-dibromo-1,1,2-trichloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2Cl3/c3-1(5)2(4,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKOVUFOVCJHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Br)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864437 | |

| Record name | 1,2-Dibromo-1,1,2-trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13749-38-7 | |

| Record name | 1,2-Dibromo-1,1,2-trichloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13749-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-1,1,2-trichloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013749387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromo-1,1,2-trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-1,1,2-trichloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.